molecular formula C25H22N4O5 B289221 methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate

methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate

Cat. No. B289221
M. Wt: 458.5 g/mol
InChI Key: VKIZZJADTBTESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as "MDCB" and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MDCB is not fully understood. However, studies have suggested that it inhibits various signaling pathways involved in cancer cell growth and inflammation. MDCB has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
MDCB has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also inhibits the expression of several genes involved in cancer cell growth and inflammation. Additionally, MDCB has been found to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

MDCB has several advantages for lab experiments. It is a potent inhibitor of cancer cell growth and inflammation and has been extensively studied in scientific research. However, there are also limitations to its use in lab experiments. MDCB is a complex molecule that requires a complex synthesis method. It is also expensive to produce, which limits its availability for research purposes.

Future Directions

There are several future directions for the study of MDCB. One direction is to further investigate its potential therapeutic applications. MDCB has shown promise as an anticancer, anti-inflammatory, and antiviral agent, and further studies are needed to determine its efficacy in clinical trials. Another direction is to investigate the mechanism of action of MDCB. Studies have suggested that it inhibits various signaling pathways involved in cancer cell growth and inflammation, but the exact mechanism of action is not fully understood. Finally, future studies could focus on developing more efficient and cost-effective synthesis methods for MDCB.

Synthesis Methods

The synthesis of MDCB is a complex process that involves several steps. The first step involves the condensation of 3,4-dimethylbenzaldehyde with 2-furoylhydrazine in the presence of acetic acid to form 1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazole. The second step involves the reaction of the pyrazole with 4-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form MDCB.

Scientific Research Applications

MDCB has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antiviral properties. Studies have shown that MDCB inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MDCB has been found to have antiviral activity against several viruses, including HIV-1 and HCV.

properties

Molecular Formula

C25H22N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

methyl 4-[[1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)pyrazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C25H22N4O5/c1-15-6-11-19(13-16(15)2)29-22(28-24(31)21-5-4-12-34-21)20(14-26-29)23(30)27-18-9-7-17(8-10-18)25(32)33-3/h4-14H,1-3H3,(H,27,30)(H,28,31)

InChI Key

VKIZZJADTBTESI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)NC(=O)C4=CC=CO4)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)NC(=O)C4=CC=CO4)C

Origin of Product

United States

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